Cas no 64808-33-9 (1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine)

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-amine, 1-benzoyl-3-methyl-N-phenyl-
- SR-01000216580-1
- Cambridge id 5671120
- Enamine_003020
- HMS2539L05
- 5-anilino-1-benzoyl-3-methylpyrazole
- AKOS001013175
- HMS1402J06
- SR-01000216580
- (3-methyl-5-(phenylamino)-1H-pyrazol-1-yl)(phenyl)methanone
- SMR000140615
- CHEMBL1335097
- MLS000533177
- Oprea1_194010
- 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine
- F1541-0055
- 64808-33-9
-
- インチ: InChI=1S/C17H15N3O/c1-13-12-16(18-15-10-6-3-7-11-15)20(19-13)17(21)14-8-4-2-5-9-14/h2-12,18H,1H3
- InChIKey: IFDCDUJHJXZMFA-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 277.12165
- どういたいしつりょう: 277.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 46.9Ų
じっけんとくせい
- PSA: 46.92
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1541-0055-2μmol |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-1mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-5mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-2mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-10μmol |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-10mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-5μmol |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-3mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1541-0055-4mg |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine |
64808-33-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 1-Benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine (CAS No. 64808-33-9)
1-Benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine, with the CAS number 64808-33-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique structure of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine makes it a promising candidate for various therapeutic applications.
The molecular formula of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is C17H15N3O, and its molecular weight is approximately 277.32 g/mol. The compound features a pyrazole ring substituted with a benzoyl group at the 1-position, a methyl group at the 3-position, and an anilino group at the 5-position. These functional groups contribute to its chemical stability and biological activity.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Beyond its anti-inflammatory effects, 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine has also demonstrated significant analgesic properties. Research has indicated that it can reduce pain sensitivity by modulating pain pathways in the central nervous system. This makes it a promising lead compound for the development of new analgesic drugs, particularly for conditions such as chronic pain and neuropathic pain.
The antipyretic activity of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine has also been investigated. Studies have shown that it can effectively lower body temperature in fever models, suggesting its potential use in treating fever associated with various infections and inflammatory conditions.
In addition to its direct biological activities, 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine has been explored as a scaffold for the development of novel drug candidates. Its structural flexibility allows for the introduction of various functional groups to enhance or modify its biological properties. For example, modifications to the benzoyl or anilino groups have been shown to improve solubility, bioavailability, and target specificity.
The pharmacokinetic properties of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine have also been studied in detail. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine in various therapeutic settings. Preliminary results have been promising, with the compound showing good tolerability and a favorable safety profile in preclinical studies. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amnine (CAS No. 64808–33–9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new therapeutic agents. Ongoing research and clinical trials will further elucidate its full therapeutic potential and pave the way for its use in clinical practice.
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